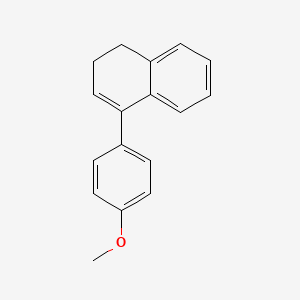![molecular formula C12H21NO2 B8596835 tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate](/img/structure/B8596835.png)
tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate is an organic compound with the molecular formula C11H19NO2. It is a derivative of carbamic acid and features a cyclohexene ring with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate can be synthesized through the Steglich esterification method. This involves the reaction of cyclohex-3-enylmethyl carbamic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically occurs under mild conditions and results in the formation of the ester with high yield.
Industrial Production Methods
In an industrial setting, the synthesis of cyclohex-3-enylmethyl-carbamic acid tert-butyl ester may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-3-enylmethyl ketone or cyclohex-3-enylmethyl alcohol.
Reduction: Formation of cyclohex-3-enylmethyl alcohol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclohex-3-enylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester
- cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester
- cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid
- cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid
Uniqueness
tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate is unique due to its specific cyclohexene ring structure and the presence of a tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
tert-butyl N-(cyclohex-3-en-1-ylmethyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-5,10H,6-9H2,1-3H3,(H,13,14) |
Clave InChI |
CMGCLUXXWYYEON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine](/img/structure/B8596767.png)
![N3-(3-pyridyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8596772.png)

![O5-tert-butyl O2-ethyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate](/img/structure/B8596785.png)




![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)




